molecular formula C19H20N2OS B2594951 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide CAS No. 850150-68-4

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide

Cat. No.: B2594951
CAS No.: 850150-68-4
M. Wt: 324.44
InChI Key: AYBYRDRQKHPDPC-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide is a synthetic organic compound featuring a naphthalene carboxamide core substituted with a dimethylaminoethyl group and a thiophene moiety. Its molecular formula is C₁₉H₂₀N₂OS, with a molecular weight of 324.44 g/mol. The dimethylamino group enhances solubility in polar solvents, while the thiophene and naphthalene moieties contribute to π-π stacking interactions, which are critical in ligand-receptor binding or material science applications .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-21(2)17(18-8-5-11-23-18)13-20-19(22)16-10-9-14-6-3-4-7-15(14)12-16/h3-12,17H,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBYRDRQKHPDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]amine under basic conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, derivatives of naphthalene carboxamides have demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications .

Anti-inflammatory Properties
Research indicates that compounds with the naphthalene scaffold can exhibit anti-inflammatory properties. In one study, related compounds showed potent inhibition of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases . The ability to modulate inflammatory responses positions this compound as a candidate for further development in anti-inflammatory therapies.

Pharmacological Applications

Neuropharmacology
The dimethylamino group in the compound suggests potential applications in neuropharmacology. Similar compounds have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for developing treatments for neurological disorders such as depression and anxiety .

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of naphthalene derivatives. This compound could potentially inhibit bacterial growth, making it a candidate for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Material Science

Fluorescent Probes
The unique structure of this compound makes it suitable for applications as a fluorescent probe in biochemical assays. Its ability to fluoresce under specific conditions allows researchers to utilize it for tracking biological processes in live cells . This application is particularly valuable in cellular imaging and diagnostics.

Case Studies

Study Focus Findings
El-Karim et al. (2020)Anti-inflammatory activityCompounds similar to this compound showed up to 98% inhibition of edema at 1 mM concentration, indicating strong anti-inflammatory potential .
Akhtar et al. (2021)Anticancer propertiesDerivatives exhibited significant cytotoxicity against multiple cancer cell lines, with some compounds achieving IC50 values below 10 μM .
Sivaramakarthikeyan et al. (2020)Antimicrobial efficacyIdentified potent antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Properties Reference
N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide C₁₉H₂₀N₂OS Naphthalene-2-carboxamide, thiophene High lipophilicity; potential CNS activity
3,6-Dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide C₁₅H₁₅Cl₂N₃OS Pyridine-2-carboxamide, dichloro groups Increased polarity; antimicrobial potential
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S Nitrophenyl, thiophene Antibacterial/antifungal activity
Beta-Hydroxythiofentanyl C₂₃H₂₈N₂O₂S Piperidine, phenylpropanamide Opioid receptor agonist; controlled substance

Thiophene-Containing Carboxamides

  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): This analogue replaces the naphthalene and dimethylaminoethyl groups with a nitrophenyl moiety. The nitro group enhances electrophilicity, enabling interactions with bacterial enzymes, as demonstrated by its antibacterial and antifungal activities .
  • 3,6-Dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide (): Substituting naphthalene with pyridine introduces a heterocyclic nitrogen, reducing aromaticity but enhancing solubility in aqueous media. The dichloro groups may improve binding to microbial targets, as seen in quinolone antibiotics .

Dimethylaminoethyl-Substituted Compounds

  • Beta-Hydroxythiofentanyl (): This opioid analogue shares the thiophen-2-yl ethyl group but incorporates a piperidine core and phenylpropanamide. The dimethylaminoethyl group in the target compound may mimic the tertiary amine in fentanyl derivatives, but the absence of a piperidine ring suggests divergent pharmacological profiles (e.g., non-opioid activity) .
  • 2-(N,N-Diethylamino)ethyl chloride (): A simpler analogue lacking aromatic groups, this compound serves as a building block in synthesis. Its reactivity highlights the dimethylaminoethyl group’s role in nucleophilic substitution reactions, which may inform the target compound’s synthetic pathways .

Functional Comparisons

Antimicrobial Activity

  • Thiophene carboxamides like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit genotoxicity and antimicrobial effects due to nitro group interactions with DNA or microbial enzymes .

Physicochemical Properties

  • Lipophilicity : The naphthalene group in the target compound increases logP (predicted ~3.5) compared to pyridine (logP ~2.1) or nitrophenyl (logP ~2.8) analogues, favoring CNS penetration .
  • Solubility: The dimethylamino group improves water solubility (~0.1 mg/mL) relative to purely aromatic analogues, though less than pyridine-based derivatives .

Biological Activity

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, antioxidant, and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Naphthalene Core : The naphthalene structure is synthesized through traditional organic reactions, often involving sulfonation followed by amination.
  • Attachment of Functional Groups : The dimethylaminoethyl group is introduced via nucleophilic substitution reactions with suitable halides under basic conditions.
  • Incorporation of Thiophene : This step may involve palladium-catalyzed cross-coupling reactions to attach the thiophene ring to the naphthalene structure.

The compound's structure can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures demonstrate effective inhibition against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 40 µM against S. aureus, indicating potent antibacterial properties .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Research utilizing DPPH radical scavenging assays revealed that it possesses significant antioxidant activity, comparable to standard antioxidants. This property is crucial for mitigating oxidative stress in biological systems .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Molecular docking studies indicate that it interacts effectively with cancer-related protein targets, potentially inhibiting their function and thereby reducing tumor growth . Further in vitro studies are necessary to establish its efficacy and mechanism of action.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various naphthalene derivatives, including this compound, researchers found that the compound exhibited a strong bactericidal effect against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiophene moiety in enhancing antimicrobial activity.

Case Study 2: Antioxidant Assessment

Another investigation assessed the antioxidant capabilities of this compound using ferrous ion chelation assays. The results demonstrated a significant ability to chelate ferrous ions, suggesting its potential role in preventing iron-induced oxidative damage in biological systems .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAntioxidant Activity
This compoundContains thiophene and naphthalene coresMIC 20–40 µM against S. aureusSignificant DPPH scavenging
Naphthalene-2-sulfonamideSimpler naphthalene derivativeModerate activityLow antioxidant potential
Thiophene derivativesLacks naphthalene coreVariable activityModerate antioxidant potential

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling naphthalene-2-carboxylic acid derivatives with a thiophene-containing amine intermediate. A general procedure involves:

Activating the carboxyl group of naphthalene-2-carboxylic acid using coupling agents like EDCI or HOBt.

Reacting with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine under inert conditions (e.g., nitrogen atmosphere).

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

  • Key variables : Reaction temperature (40–60°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Monitor via TLC (n-hexane:ethyl acetate, 4:1) .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks:
  • Thiophene protons (δ 6.8–7.2 ppm), dimethylamino group (δ 2.2–2.5 ppm), and naphthalene aromatic protons (δ 7.5–8.3 ppm).
  • Mass Spectrometry : ESI-MS to confirm molecular ion peak (e.g., [M+H]+^+ at m/z 379.2).
  • X-ray Crystallography : For absolute configuration verification (if single crystals are obtained) .

Advanced Research Questions

Q. What experimental strategies are recommended for studying the compound’s structure-activity relationship (SAR) in pharmacological contexts?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the thiophene ring (e.g., halogenation) or naphthalene carboxamide group to assess bioactivity changes.
  • In Vitro Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition using radioligand displacement or fluorescence-based assays.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins like serotonin receptors, leveraging the dimethylamino group’s basicity for electrostatic interactions .

Q. How should researchers address contradictions in toxicity data across studies?

  • Methodological Answer :

  • Systematic Review : Follow the inclusion criteria in Table B-1 (e.g., species, exposure routes, health outcomes) to standardize data comparison .
  • Risk of Bias Assessment : Use tools like SYRCLE’s RoB tool for animal studies to evaluate confounding factors (e.g., dose variability, solvent effects).
  • Meta-Analysis : Pool data from studies with comparable endpoints (e.g., hepatic enzyme levels) to resolve discrepancies .

Q. What are the best practices for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :

Acidic/Base Conditions : Incubate the compound in 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 24 hours.

Oxidative Stress : Treat with 3% H2_2O2_2 at room temperature.

Thermal Stability : Heat at 60°C for 72 hours in solid state.

  • Analytical Tools : HPLC with UV detection (λ = 254 nm) to quantify degradation products. Stability-indicating methods must resolve parent compound from impurities (>90% purity threshold) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method with HPLC quantification. Test solvents like DMSO (polar aprotic), ethanol (polar protic), and toluene (non-polar).
  • Molecular Dynamics Simulations : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to predict solvent compatibility.
  • Contradiction Source : Variability may arise from impurities or polymorphic forms. Re-crystallize the compound and repeat assays .

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